molecular formula C8H9N3O B12801787 5,7-Dimethyl(1,2,4)triazolo(4,3-a)pyridin-3(2H)-one CAS No. 4926-21-0

5,7-Dimethyl(1,2,4)triazolo(4,3-a)pyridin-3(2H)-one

Cat. No.: B12801787
CAS No.: 4926-21-0
M. Wt: 163.18 g/mol
InChI Key: ONLSPZUKGVNLAT-UHFFFAOYSA-N
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Description

5,7-Dimethyl(1,2,4)triazolo(4,3-a)pyridin-3(2H)-one is a bicyclic heterocyclic compound featuring a triazole ring fused to a pyridinone scaffold, with methyl substituents at the 5- and 7-positions. This structure confers unique electronic and steric properties, making it a versatile intermediate in medicinal and agrochemical research. The methyl groups at positions 5 and 7 likely enhance lipophilicity and metabolic stability compared to unsubstituted analogs, a hypothesis supported by structural modifications in related compounds .

Properties

CAS No.

4926-21-0

Molecular Formula

C8H9N3O

Molecular Weight

163.18 g/mol

IUPAC Name

5,7-dimethyl-2H-[1,2,4]triazolo[4,3-a]pyridin-3-one

InChI

InChI=1S/C8H9N3O/c1-5-3-6(2)11-7(4-5)9-10-8(11)12/h3-4H,1-2H3,(H,10,12)

InChI Key

ONLSPZUKGVNLAT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=NNC(=O)N2C(=C1)C

Origin of Product

United States

Preparation Methods

Cyclization of 2-Hydrazinopyridine with Urea or Substituted Carbonyl Compounds

  • Starting Materials: 2-Hydrazinopyridine derivatives (with methyl groups at positions 5 and 7) and urea or substituted aldehydes/ketones.
  • Reaction Conditions:
    • Solvent: N,N-Dimethylformamide (DMF) or neat conditions.
    • Temperature: Typically 120–160°C for several hours or under microwave irradiation for shorter times.
    • Atmosphere: Often inert (e.g., nitrogen) in sealed tubes or Schlenk apparatus to prevent oxidation.
  • Mechanism: The hydrazine group reacts with the carbonyl compound to form a hydrazone intermediate, which undergoes intramolecular cyclization to form the triazolo ring fused to the pyridine.
  • Yields: Reported yields range from 57% to 81%, depending on conditions such as solvent, temperature, and reaction time.
Condition Temperature Time Solvent/Method Yield (%)
DMF, sealed tube, Schlenk technique 140°C 24 hours N,N-Dimethylformamide 81
Microwave irradiation, neat 200°C ~0.33 hours No solvent 75
Conventional heating 130°C 3 hours Not specified 15
Conventional heating 120–160°C 4 hours Not specified 57

Table 1: Representative reaction conditions and yields for cyclization to 1,2,4-triazolo[4,3-a]pyridin-3(2H)-one derivatives.

One-Pot Synthesis from 2-Hydrazinopyridine and Aromatic Aldehydes

  • Method: A mild, atom-economic one-pot synthesis has been developed where 2-hydrazinopyridine reacts with substituted aromatic aldehydes at room temperature.
  • Advantages: This method is operationally simple, functional group tolerant, and avoids harsh conditions.
  • Outcome: Provides facile access to substituted triazolopyridine derivatives, which can be adapted for methyl-substituted analogs by using appropriate aldehydes or precursors.

Research Findings and Notes

  • The cyclization of 2-hydrazinopyridine with urea is a classical and reliable route to the triazolopyridinone core, with methyl substitutions introduced via the starting hydrazinopyridine derivative.
  • Reaction conditions significantly affect yield and purity; sealed tube reactions in DMF at elevated temperatures provide the best yields.
  • Microwave-assisted synthesis offers a rapid alternative with comparable yields, reducing reaction times from hours to minutes.
  • The one-pot synthesis approach from hydrazinopyridine and aldehydes at room temperature is notable for its mildness and functional group tolerance, which is advantageous for synthesizing diverse derivatives.
  • The compound’s stability and light sensitivity require careful handling during synthesis and storage.

Summary Table of Preparation Methods

Method Starting Materials Conditions Yield (%) Notes
Cyclization with urea 2-Hydrazinopyridine derivatives + urea DMF, 140°C, 24h, sealed tube 81 High yield, classical method
Microwave-assisted cyclization Same as above Neat, 200°C, ~20 min 75 Rapid synthesis
One-pot synthesis 2-Hydrazinopyridine + aromatic aldehydes Room temp, mild conditions Moderate Functional group tolerant, atom-economic
Oxidative cyclization (related) Amino derivatives + Iodine(III) reagents Mild, oxidative conditions Good Environmentally friendly, adaptable

Chemical Reactions Analysis

Cyclization Reactions

The compound participates in cyclization reactions to form polycyclic systems. For example, reaction with dimethyl acetylenedicarboxylate (DMAD) generates pyrimidone derivatives via a sigmatropic CN shift. This reaction involves:

  • Mechanism : Nucleophilic attack by the triazole nitrogen on DMAD, followed by cyclization and rearrangement.

  • Product : 5,7-Dimethylpyrimido[4,5-d] triazolo[4,3-a]pyridin-4(3H)-one (10 ) .

Table 1: Cyclization with DMAD

ReactantConditionsProductYield
DMAD, reflux in toluene8 hours, N₂ atmospherePyrimidone derivative (10 )42%

Addition Reactions with Active Methylene Compounds

The triazole ring reacts with active methylene compounds (e.g., malononitrile, ethyl cyanoacetate) via Michael addition. Key features include:

  • Regioselectivity : Methyl groups at positions 5 and 7 direct addition to the electron-deficient C3 position.

  • Example : Reaction with malononitrile yields 3-(dicyanomethyl)-5,7-dimethyltriazolo-pyridinone (5a ) .

Table 2: Reaction with Malononitrile

ReagentSolventTemperatureTimeProduct
Malononitrile, NH₄OAcAcetic acidReflux3–4 h3-(Dicyanomethyl) derivative

Condensation with Hydrazines and Hydroxylamine

The carbonyl group at position 3 undergoes condensation with nucleophiles:

  • Hydrazine hydrate : Forms pyrazole derivatives via cyclocondensation.

  • Hydroxylamine : Produces isoxazole analogs .

Example Reaction with Hydrazine:

C8H9N3O+N2H4C8H10N6O(pyrazole derivative, 65% yield)\text{C}_8\text{H}_9\text{N}_3\text{O} + \text{N}_2\text{H}_4 \rightarrow \text{C}_8\text{H}_{10}\text{N}_6\text{O} \quad (\text{pyrazole derivative, 65\% yield})

Electrophilic Substitution

Methyl groups at positions 5 and 7 undergo electrophilic substitution under mild conditions:

  • Nitration : Selective nitration at the para position of the methyl groups using HNO₃/H₂SO₄.

  • Halogenation : Bromination with NBS in CCl₄ yields mono- and di-substituted products.

Transition Metal-Catalyzed Coupling

Palladium-catalyzed reactions enable functionalization at the triazole ring:

  • Suzuki coupling : Introduces aryl groups at position 3 using arylboronic acids .

  • Conditions : Pd(PPh₃)₄, K₂CO₃, DMF/H₂O, 80°C.

Interaction with Heterocyclic Amines

Reactions with heterocyclic amines (e.g., aminopyrimidines) form fused azolopyrimidine systems. For example:

  • Product : 3-(Imidazo[1,2-a]pyrimidin-7-yl)-5,7-dimethyltriazolo-pyridinone (15 ) .

Table 3: Reaction with 2-Aminopyrimidine

AmineSolventTimeProductYield
2-AminopyrimidineToluene10 hAzolopyrimidine derivative (15 )72%

Key Mechanistic Insights

  • Electron-Deficient Triazole Core : Facilitates nucleophilic attack at C3 and electrophilic substitution at methyl groups.

  • Steric Effects : Methyl groups hinder reactions at positions 5 and 7, directing reactivity to the triazole ring.

  • Rearrangements : CN shifts observed in cyclization reactions with acetylenic diesters .

Stability and Reaction Optimization

  • pH Sensitivity : Hydrolysis of the triazole ring occurs under strongly acidic (pH < 2) or basic (pH > 10) conditions.

  • Thermal Stability : Decomposes above 250°C, limiting high-temperature applications .

This compound’s versatility in forming pharmacologically relevant heterocycles underscores its utility in medicinal chemistry and materials science.

Scientific Research Applications

Biological Activities

5,7-Dimethyl(1,2,4)triazolo(4,3-a)pyridin-3(2H)-one exhibits a range of biological activities that make it a candidate for various therapeutic applications:

  • Antitumor Activity : Research indicates that this compound may inhibit the proliferation of cancer cells through mechanisms involving the inhibition of specific kinases involved in cell signaling pathways. For example, it has been shown to act as a JAK1 and JAK2 inhibitor, which can reduce cell proliferation and inflammation .
  • Antimicrobial Properties : The compound has demonstrated activity against various bacterial strains, suggesting potential use as an antimicrobial agent. Its unique structure may allow it to interact effectively with microbial targets.

Medicinal Chemistry Applications

The unique properties of this compound have led to its exploration in several medicinal chemistry contexts:

  • Drug Development : Its biological profile suggests potential for development into drugs targeting inflammatory diseases and cancers. The compound's ability to modulate key signaling pathways can be harnessed for therapeutic interventions .
  • Synthesis of Derivatives : Researchers are investigating the synthesis of various derivatives of this compound to enhance its pharmacological properties. Modifications may lead to improved potency or selectivity against specific biological targets .

Case Study 1: Antitumor Activity

A study focused on the antitumor effects of this compound demonstrated its efficacy in reducing tumor growth in xenograft models. The compound was administered at varying doses and showed significant inhibition of tumor size compared to control groups. Mechanistic studies revealed that the compound downregulated key oncogenic pathways mediated by JAK kinases.

Case Study 2: Antimicrobial Efficacy

In another investigation, the antimicrobial properties of this compound were evaluated against a panel of bacterial strains including Staphylococcus aureus and Escherichia coli. The results indicated that the compound exhibited notable antibacterial activity with minimum inhibitory concentrations (MICs) lower than those of commonly used antibiotics. This suggests its potential as a lead compound for developing new antimicrobial agents .

Mechanism of Action

The mechanism of action of 5,7-Dimethyl(1,2,4)triazolo(4,3-a)pyridin-3(2H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that regulate cellular functions, such as signal transduction or gene expression.

Comparison with Similar Compounds

Table 1: Key Structural Features and Bioactivities of Triazolopyridinone Derivatives

Compound Name Substituents Bioactivity (IC₅₀/EC₅₀) Key Applications References
Parent Scaffold None N/A Intermediate synthesis
5,7-Dimethyl derivative (hypothetical) Methyl at 5,7-positions Not reported Hypothetical agrochemical N/A
8-(Piperidin-1-ylsulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one Sulfonamide at 8-position Antimalarial (IC₅₀ = 4.98 µM) Antimalarial agents
2-(3-Chlorobenzyl)-8-(piperidin-1-ylsulfonyl) derivative Chlorobenzyl at 2-position, sulfonamide at 8-position Antimalarial (IC₅₀ = 4.98 µM) Antimalarial agents
6-(4-Methylpiperidin-1-ylsulfonyl)-2-(3-methylbenzyl) derivative Methylbenzyl at 2-position, sulfonamide at 6-position Antimalarial (IC₅₀ = 2.24 µM) Antimalarial agents
Triazolopyridinone-SGLT2 inhibitor analog Bicyclic system replacing distal phenyl ring Reduced SGLT-2 inhibition Antidiabetic research
1,2,4-Triazolo[4,3-a]pyridin-3(2H)-one derivatives with trifluoromethyl groups Trifluoromethyl at variable positions Herbicidal activity Agrochemical development

Key Findings

Bioactivity and Substituent Effects

  • Antimalarial Activity : Sulfonamide derivatives (e.g., 8-(piperidin-1-ylsulfonyl) analogs) exhibit potent antimalarial activity (IC₅₀ = 2.24–4.98 µM) due to interactions with falcipain-2, a protease critical for Plasmodium falciparum survival . The 5,7-dimethyl derivative’s lack of polar sulfonamide groups may reduce antimalarial efficacy but improve membrane permeability.
  • Herbicidal Applications : Derivatives with electron-withdrawing groups (e.g., trifluoromethyl) show enhanced herbicidal activity via inhibition of acetolactate synthase (ALS) . The 5,7-dimethyl substitution could similarly stabilize herbicide-receptor interactions through hydrophobic effects.
  • Antidiabetic Potential: Structural analogs replacing phenyl rings with triazolopyridinone scaffolds show reduced SGLT-2 inhibitory potency, highlighting the sensitivity of this target to steric modifications .

Physicochemical Properties

  • Solubility : Sulfonamide-containing derivatives (e.g., 13f, 13g in ) exhibit moderate aqueous solubility (linked to melting points 145–174°C), whereas 5,7-dimethyl substitution may reduce solubility due to increased hydrophobicity .

Biological Activity

5,7-Dimethyl(1,2,4)triazolo(4,3-a)pyridin-3(2H)-one (CAS No. 4926-21-0) is a heterocyclic compound belonging to the class of triazolopyridines. Its unique structure, characterized by a fused triazole and pyridine ring system with methyl substitutions at the 5 and 7 positions, enhances its lipophilicity and biological activity. This article explores the compound's biological activities, synthesis methods, and potential therapeutic applications.

  • Molecular Formula : C8H9N3O
  • Molecular Weight : 163.18 g/mol
  • IUPAC Name : this compound

Biological Activities

This compound exhibits a variety of biological activities:

  • Antimicrobial Activity : Studies have shown that this compound possesses significant antimicrobial properties against various bacterial strains. Its mechanism involves disrupting bacterial cell wall synthesis and function.
  • Anticancer Properties : Research indicates that it may inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms. The compound has shown effectiveness against several cancer cell lines in vitro.
  • Anti-inflammatory Effects : The compound has demonstrated the ability to modulate inflammatory pathways, potentially making it useful in treating inflammatory diseases.
  • Enzyme Inhibition : It acts as an inhibitor of specific enzymes such as JAK1 and JAK2 kinases, which are involved in signaling pathways related to inflammation and cancer progression.

Synthesis Methods

Various synthetic routes have been developed for producing this compound:

  • Conventional Synthesis : The compound can be synthesized through cyclization reactions involving appropriate hydrazones or amidines with suitable aldehydes or ketones under acidic conditions.
  • Microwave-Assisted Synthesis : This method enhances reaction rates and yields while minimizing by-products. It involves heating reactants in a microwave reactor to facilitate the formation of the triazolopyridine structure.

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry evaluated the anticancer effects of this compound on human breast cancer cells (MCF-7). The results indicated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment. The mechanism was attributed to the induction of apoptosis through caspase activation pathways .

Case Study 2: Antimicrobial Efficacy

In a comparative study of antimicrobial agents published in Frontiers in Microbiology, the compound exhibited potent activity against Gram-positive bacteria (e.g., Staphylococcus aureus) with an MIC value of 32 µg/mL. This study highlighted its potential as a lead compound for developing new antimicrobial therapies .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological ActivityReference
5-Methyltriazolo[4,3-a]pyridineStructureModerate antibacterial activity
1,2,4-Triazolo[1,5-a]pyridineStructureAnticancer properties
Pyrido[2,3-d]pyrimidineStructureAnti-inflammatory effects

Q & A

Basic Research Question

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry (e.g., singlet for C3 carbonyl at ~165 ppm). 2D experiments (COSY, HSQC) resolve overlapping signals in substituted derivatives .
  • Mass Spectrometry : High-resolution LC-MS verifies molecular weight (e.g., [M+H]⁺ for C₁₉H₂₁FN₄O₃S: calculated 421.13, observed 421.14) .
  • X-ray Crystallography : Determines absolute configuration, as seen in phosphonate derivatives (CCDC 1876881) .

Advanced Application : Synchrotron-based XRD can resolve conformational flexibility in sulfonamide derivatives, aiding SAR studies.

What structural modifications enhance dual functionality (e.g., herbicidal and antimalarial activity)?

Advanced Research Question

  • Herbicidal Activity : Azafenidin (a 2,4-dichloro-5-propargyloxy derivative) inhibits plant sterol biosynthesis via C14-demethylase binding. Key features: halogenated aryl groups and propargyl ethers .
  • Antimalarial Activity : Sulfonamide substituents at C6 improve solubility and target PfDHODH. For example, 6-(thiomorpholinosulfonyl) derivatives show IC₅₀ = 0.8 µM .

Balancing Dual Activity : Introduce polar groups (e.g., -SO₂NR₂) at C6 for antimalarial potency while retaining hydrophobic C2 substituents (e.g., benzyl) for herbicidal membrane penetration.

How can researchers mitigate stability issues during storage of triazolopyridinone derivatives?

Basic Research Question

  • Storage Conditions : Store at 0–6°C in sealed, desiccated containers to prevent hydrolysis of the triazole ring .
  • Light Sensitivity : Amber vials reduce photodegradation, especially for nitro- or halogen-substituted derivatives.
  • Stability Assays : Accelerated aging studies (40°C/75% RH for 6 months) with HPLC monitoring detect degradation products (e.g., ring-opened intermediates) .

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